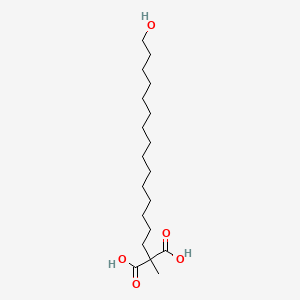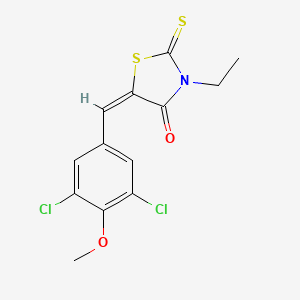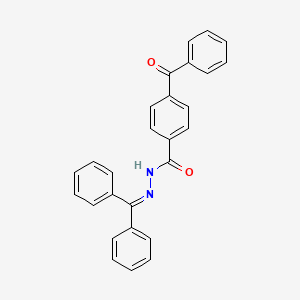
1-(2-pyrazinyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-pyrazinyl)azepane is a chemical compound that belongs to the family of azepanes. It is a heterocyclic compound that contains a six-membered ring with one nitrogen atom and one pyrazine ring. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-(2-pyrazinyl)azepane is not fully understood. However, it is believed to act through the inhibition of key enzymes involved in various metabolic pathways. For example, it has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
1-(2-pyrazinyl)azepane has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various fungi and bacteria. Moreover, it has been shown to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2-pyrazinyl)azepane in lab experiments is its broad range of biological activities, which makes it a potential candidate for various applications. Moreover, it is relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations of using 1-(2-pyrazinyl)azepane is its potential toxicity. Therefore, it is important to use appropriate safety measures when handling this compound.
Zukünftige Richtungen
There are several future directions for the research on 1-(2-pyrazinyl)azepane. One of the directions is to investigate its potential use as a therapeutic agent for various diseases, such as cancer, fungal infections, and inflammatory diseases. Moreover, it can be used as a starting material for the synthesis of various biologically active compounds. Furthermore, it can be used as a ligand in metal-catalyzed reactions, which can lead to the development of new catalysts for various chemical reactions.
Conclusion:
In conclusion, 1-(2-pyrazinyl)azepane is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It has been shown to exhibit various biological activities, including antifungal, antibacterial, and anticancer activities. Moreover, it has been investigated for its potential use as a ligand in metal-catalyzed reactions. Although there are some limitations to its use, it is a promising compound that can lead to the development of new therapeutic agents and catalysts for various chemical reactions.
Synthesemethoden
The synthesis of 1-(2-pyrazinyl)azepane involves the reaction of 1,6-dibromohexane with pyrazine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the pyrazine ring attacks one of the bromine atoms, followed by elimination of the other bromine atom and formation of the azepane ring. The final product is obtained by purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(2-pyrazinyl)azepane has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antifungal, antibacterial, and anticancer activities. It has also been investigated for its potential use as a ligand in metal-catalyzed reactions. Moreover, it has been used as a starting material for the synthesis of various biologically active compounds.
Eigenschaften
IUPAC Name |
1-pyrazin-2-ylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-2-4-8-13(7-3-1)10-9-11-5-6-12-10/h5-6,9H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZRYURNSVYEKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrazin-2-ylazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dimethyl 2-[(3,4-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4898436.png)
![3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-cyano-N-(3,4-dimethylphenyl)acrylamide](/img/structure/B4898439.png)


![4-methyl-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4898463.png)
![1-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthol](/img/structure/B4898471.png)

![N-(4-fluorobenzyl)-3-{1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4898490.png)


![3,3'-[5-(4-chlorophenyl)-1,1,3,3-tetraoxido-1,3-dithiane-2,2-diyl]dipropanenitrile](/img/structure/B4898516.png)
![N~2~-(4-ethoxyphenyl)-N~1~-[2-(4-methylphenoxy)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4898524.png)

